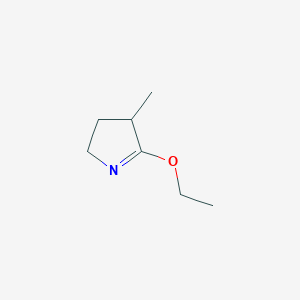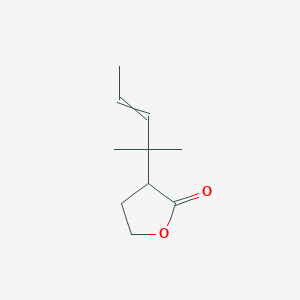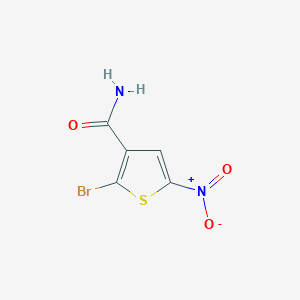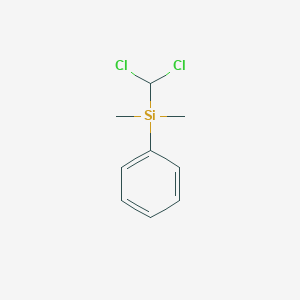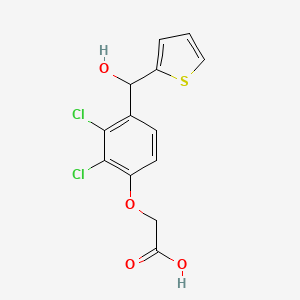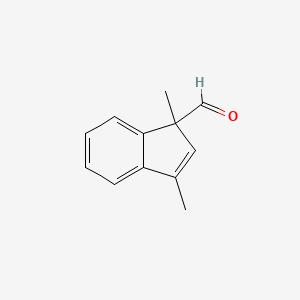
1,3-Dimethyl-1H-indene-1-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Dimethyl-1H-indene-1-carbaldehyde is an organic compound that belongs to the indene family It is characterized by the presence of a carbaldehyde group attached to the indene ring system, which is further substituted with two methyl groups at the 1 and 3 positions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-1H-indene-1-carbaldehyde can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of 1,3-dimethylindene with an appropriate acylating agent, such as formyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions
1,3-Dimethyl-1H-indene-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 1,3-Dimethyl-1H-indene-1-carboxylic acid.
Reduction: 1,3-Dimethyl-1H-indene-1-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
科学研究应用
1,3-Dimethyl-1H-indene-1-carbaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in the development of new synthetic methodologies.
Biology: Its derivatives may exhibit biological activity and can be explored for potential therapeutic applications.
Medicine: The compound can be used in the design of new drugs and pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 1,3-Dimethyl-1H-indene-1-carbaldehyde depends on its chemical reactivity. The aldehyde group can participate in nucleophilic addition reactions, forming intermediates that can undergo further transformations. The indene ring system provides a stable aromatic framework that can interact with various molecular targets, influencing the compound’s overall reactivity and properties.
相似化合物的比较
Similar Compounds
1,3-Dimethylindene: Lacks the aldehyde group, making it less reactive in certain chemical reactions.
1,3-Dimethyl-2,3-dihydroindene: Contains a saturated ring, altering its chemical properties and reactivity.
1,1-Dimethylindene: Has a different substitution pattern, affecting its overall reactivity and applications.
Uniqueness
1,3-Dimethyl-1H-indene-1-carbaldehyde is unique due to the presence of both the aldehyde group and the indene ring system, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical transformations and applications, making it a valuable compound in various fields of research and industry.
属性
CAS 编号 |
57707-59-2 |
|---|---|
分子式 |
C12H12O |
分子量 |
172.22 g/mol |
IUPAC 名称 |
1,3-dimethylindene-1-carbaldehyde |
InChI |
InChI=1S/C12H12O/c1-9-7-12(2,8-13)11-6-4-3-5-10(9)11/h3-8H,1-2H3 |
InChI 键 |
ABELWVVIQBHXOV-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(C2=CC=CC=C12)(C)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[Chloro(fluoro)amino][bis(difluoroamino)]methyl sulfurofluoridate](/img/structure/B14630462.png)
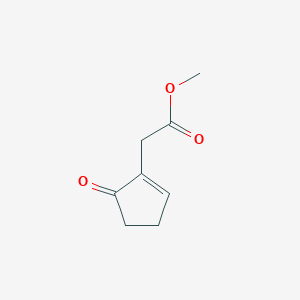
![(1E)-1-[2-(Ethenyloxy)ethyl]-3-ethyltriaz-1-ene](/img/structure/B14630471.png)

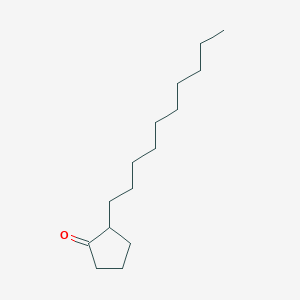
![N,N-Diethyl-4-methyl-1-phenyl-3-[(E)-phenyldiazenyl]-1H-pyrazol-5-amine](/img/structure/B14630496.png)
![Propanamide, N-[[2-[(4-nitrophenyl)amino]-3-pyridinyl]sulfonyl]-](/img/structure/B14630500.png)
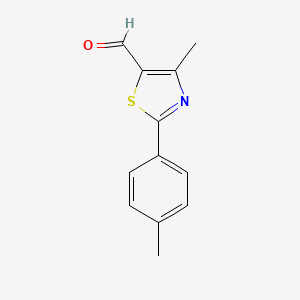
![2-[(Oxan-2-yl)oxy]cyclopentane-1-carbaldehyde](/img/structure/B14630504.png)
